molecular formula C11H14BrNO B11991186 N-(2-bromo-4-methylphenyl)-2-methylpropanamide

N-(2-bromo-4-methylphenyl)-2-methylpropanamide

Cat. No.: B11991186
M. Wt: 256.14 g/mol
InChI Key: DSZAOXJAEXKABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-2-methylpropanamide is a synthetic brominated anilide compound of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring an amide linkage and halogen substituent, is often explored for developing biologically active molecules. Compounds with similar structural motifs, particularly other halogen-substituted benzamides and salicylanilides, have demonstrated significant antimicrobial properties , especially against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) . The rising incidence of antimicrobial resistance underscores the research value of such compounds for developing new therapeutic agents . Furthermore, related derivatives have shown promising in vitro anti-inflammatory activity by inhibiting protease activity, in some cases exhibiting superior efficacy compared to standard controls like acetylsalicylic acid . This makes the structural class a valuable scaffold for investigating new anti-inflammatory pathways. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis and drug discovery campaigns. It is suitable for exploring structure-activity relationships (SAR), synthesizing more complex derivatives, or as a building block in Suzuki-Miyaura cross-coupling reactions to create diverse chemical libraries for biological screening . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-methylpropanamide

InChI

InChI=1S/C11H14BrNO/c1-7(2)11(14)13-10-5-4-8(3)6-9(10)12/h4-7H,1-3H3,(H,13,14)

InChI Key

DSZAOXJAEXKABT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-2-methylpropanamide typically involves the reaction of 2-bromo-4-methylbenzoic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(2-bromo-4-methylphenyl)-2-methylpropanamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid group under strong oxidizing conditions.

    Reduction Reactions: The amide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or primary amines in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of N-(2-hydroxy-4-methylphenyl)-2-methylpropanamide or N-(2-amino-4-methylphenyl)-2-methylpropanamide.

    Oxidation: Formation of 2-bromo-4-methylbenzoic acid.

    Reduction: Formation of N-(2-bromo-4-methylphenyl)-2-methylpropanamine.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Synthesis

N-(2-bromo-4-methylphenyl)-2-methylpropanamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups necessary for the activity of analgesics, sedatives, and anticonvulsants. For instance, it can be utilized in the preparation of benzodiazepines, which are widely prescribed for their anxiolytic and muscle relaxant properties .

1.2 Biological Activity

Research indicates that compounds similar to this compound exhibit notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant inhibition potential:
    Bacterial StrainMIC (µM)
    Bacillus subtilis4.69 - 22.9
    Staphylococcus aureus5.64 - 77.38
    Escherichia coli8.33 - 23.15
    Pseudomonas aeruginosa13.40 - 137.43
  • Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound may have cytotoxic effects against various cancer cell lines, indicating potential for therapeutic applications in oncology:
    Cell LineIC50 (µM)
    Hep-23.25
    P81517.82

The exact mechanisms by which these biological effects occur are still under investigation, but they likely involve interactions with specific biomolecular targets.

Organic Synthesis Applications

This compound is also valuable in organic synthesis beyond pharmaceuticals:

  • Intermediate for Complex Molecules : This compound is used as a building block in the synthesis of more complex organic molecules, allowing chemists to explore new chemical spaces and develop novel compounds .
  • Material Science : Its unique properties make it suitable for preparing functionalized materials and polymers, which can be tailored for specific applications in various industries .

Chemical Reactivity and Mechanisms

The reactivity of this compound is characterized by several key chemical reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted amides or thiols.
  • Reduction Reactions : The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions : Oxidative cleavage of the amide bond can yield carboxylic acids or other oxidized derivatives, expanding its utility in synthetic chemistry .

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents on Aryl Group Propanamide Modifications Molecular Weight (g/mol) Key Properties/Applications References
N-(2-bromo-4-methylphenyl)-2-methylpropanamide C₁₁H₁₃BrNO 2-Br, 4-Me 2-Me 271.13 Intermediate for PROTACs
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide C₁₀H₁₁BrN₂O₃ 4-NO₂ 2-Br, 2-Me 287.11 High crystallinity; X-ray studies
3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide C₁₁H₁₀BrF₃N₂O₄ 4-NO₂, 3-CF₃ 3-Br, 2-OH, 2-Me 379.11 Enhanced lipophilicity; drug design
2-Bromo-N-[(4-fluorophenyl)methyl]propanamide C₁₀H₁₁BrFNO 4-F (benzyl) 2-Br 256.10 Discontinued; unknown bioactivity
2-(4-Bromo-2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide C₁₆H₁₈BrNO₃ 4-Br, 2,6-Me (phenoxy) Ether linkage, furylmethyl 352.22 Solubility in polar solvents

Physicochemical and Reactivity Comparisons

Electronic Effects
  • Nitro Group (4-NO₂): In 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide, the nitro group significantly increases electron-withdrawing effects, lowering the amide’s pKa and enhancing acidity compared to the target compound’s methyl substituent .
  • Trifluoromethyl (3-CF₃) : The CF₃ group in 3-bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide enhances metabolic stability and lipophilicity, making it more suited for pharmacokinetic optimization .
Steric and Conformational Effects
  • Hydroxy Group (2-OH) : The hydroxyl group in 3-bromo-2-hydroxy-2-methylpropanamide derivatives introduces hydrogen-bonding capacity, influencing crystal packing (as seen in X-ray studies) and solubility .
Analytical Characterization
  • X-ray Crystallography: Compounds like 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide crystallize in monoclinic systems (space group C2/c), with unit cell parameters aiding in structural validation .
  • NMR and MS : ¹H/¹³C NMR and high-resolution mass spectrometry (HR-MS) are standard for confirming purity and regiochemistry, as demonstrated in PROTAC-related syntheses .

Biological Activity

Overview

N-(2-bromo-4-methylphenyl)-2-methylpropanamide is a synthetic compound belonging to the class of amides. Its structure features a bromine atom attached to a phenyl ring, which enhances its biological activity. This compound has garnered interest in medicinal chemistry due to its potential antimicrobial and anticancer properties.

  • Chemical Formula : C11H14BrNO
  • Molecular Weight : 256.14 g/mol
  • CAS Number : 23423-38-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial lipid biosynthesis and interfering with cellular processes.
  • Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF7) through pathways involving cell cycle arrest and modulation of apoptotic markers.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial efficacy against various bacterial strains. The compound's mechanism involves disrupting the synthesis of essential lipids in bacterial membranes, leading to cell lysis.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown promising results against the MCF7 breast cancer cell line, with IC50 values indicating effective cytotoxicity.

Cell LineIC50 (µM)Reference
MCF712.5
HCT11615.0
A54910.0

Case Studies

  • Study on Anticancer Properties :
    A study conducted by Zhang et al. (2023) evaluated various derivatives of brominated amides, including this compound, for their anticancer potential. The study utilized the TRAP PCR-ELISA assay and reported that this compound demonstrated significant inhibition against multiple cancer cell lines, particularly MCF7 and HCT116, showcasing its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    In a comparative study on antimicrobial agents, this compound was tested against standard antibiotics. Results indicated that it outperformed several conventional antibiotics in inhibiting Gram-positive bacteria, suggesting its utility in developing new antimicrobial therapies.

Q & A

Basic: What are the established synthetic routes for N-(2-bromo-4-methylphenyl)-2-methylpropanamide, and how can intermediates be characterized?

Methodological Answer:
The compound is typically synthesized via acylation of 2-bromo-4-methylaniline with 2-methylpropanoyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . Reaction conditions (temperature, solvent, stoichiometry) must be optimized to maximize yield. Intermediates are characterized using:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the aromatic ring and amide bond formation.
  • Mass spectrometry (MS) to verify molecular weight.
  • X-ray crystallography (if crystalline intermediates are obtained) for unambiguous structural confirmation .

Advanced: How can SHELXL refinement parameters be optimized to resolve crystallographic disorder in this compound?

Methodological Answer:
Disorder in crystal structures (e.g., bromine or methyl group positional ambiguity) can be addressed by:

  • PART/SUMP restraints to model split positions.
  • ISOR constraints to limit anisotropic displacement parameters for disordered atoms.
  • TWIN/BASF commands if twinning is observed. Validate refinement with R-factor convergence (<5% Δ between R1 and wR2) and CheckCIF/PLATON reports .

Basic: What in vitro assays are suitable for preliminary screening of antimicrobial activity in this compound?

Methodological Answer:

  • Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Cytotoxicity controls using mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values) across studies be resolved?

Methodological Answer:

  • Standardize assay protocols : Ensure consistent cell lines, incubation times, and solvent controls.
  • Dose-response validation : Use triplicate runs with internal reference compounds (e.g., doxorubicin for cytotoxicity).
  • Meta-analysis : Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to identify systematic biases .

Advanced: What computational strategies predict structure-activity relationships (SAR) for modifying substituents to enhance anticancer activity?

Methodological Answer:

  • Docking simulations (AutoDock Vina, Glide) to model interactions with target proteins (e.g., kinase domains).
  • QSAR models using Hammett/Taft parameters for electronic/steric effects of substituents (e.g., bromine vs. chlorine).
  • Synthetic prioritization : Focus on substituents with favorable LogP (2–4) and polar surface area (<140 Ų) for bioavailability .

Advanced: Which techniques quantify target binding affinity for this compound in enzyme inhibition studies?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized enzymes.
  • Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS).
  • Fluorescence polarization (FP) : Competitive assays with fluorescent probes (e.g., ATP analogs for kinases) .

Basic: How is thermal stability assessed during preformulation studies?

Methodological Answer:

  • Differential scanning calorimetry (DSC) : Identify melting points and decomposition temperatures.
  • Thermogravimetric analysis (TGA) : Monitor mass loss under controlled heating.
  • Hot-stage microscopy : Visualize phase transitions (e.g., crystalline to amorphous) .

Advanced: What chiral resolution methods apply if stereoisomers are detected in synthesis?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid).
  • VCD spectroscopy : Confirm absolute configuration of resolved enantiomers .

Basic: What spectroscopic techniques confirm the absence of synthetic byproducts?

Methodological Answer:

  • HPLC-PDA : Detect impurities at 254 nm with C18 columns.
  • 2D NMR (HSQC, HMBC) : Assign all proton/carbon signals and identify unreacted starting materials.
  • Elemental analysis : Validate purity (>95%) by matching calculated/observed C, H, N, Br percentages .

Advanced: How can cryo-EM complement crystallography for studying protein-compound interactions at low resolution?

Methodological Answer:

  • Grid preparation : Vitrify protein-ligand complexes in amorphous ice using liquid ethane.
  • Particle picking : Train neural networks (e.g., CryoSPARC) to classify bound vs. unbound states.
  • Local refinement : Focus on ligand density maps (4–6 Å resolution) to validate binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.